molecular formula C9H14N4O2S2 B2986902 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane CAS No. 1428108-10-4

5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane

Cat. No.: B2986902
CAS No.: 1428108-10-4
M. Wt: 274.36
InChI Key: IUGQZSWSYWJOKK-UHFFFAOYSA-N
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Description

5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane is a complex organic compound that features a pyrazole ring substituted with a nitro group and an ethyl linkage to a dithiazepane ring

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitro-substituted pyrazoles and dithiazepane derivatives . Examples include:

  • 4-nitro-1H-pyrazole
  • 1,2,5-dithiazepane

Uniqueness

What sets 5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane apart is its combination of a nitro-substituted pyrazole ring with a dithiazepane ring, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

IUPAC Name

5-[2-(4-nitropyrazol-1-yl)ethyl]-1,2,5-dithiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2S2/c14-13(15)9-7-10-12(8-9)2-1-11-3-5-16-17-6-4-11/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGQZSWSYWJOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSCCN1CCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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